molecular formula C26H18ClN3O5 B11055438 2-[(3-Chloro-2-methylphenyl)amino]-2-oxoethyl 2,3-di(furan-2-yl)quinoxaline-6-carboxylate

2-[(3-Chloro-2-methylphenyl)amino]-2-oxoethyl 2,3-di(furan-2-yl)quinoxaline-6-carboxylate

Cat. No.: B11055438
M. Wt: 487.9 g/mol
InChI Key: IHVHSIQRNHNALW-UHFFFAOYSA-N
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Description

2-(3-Chloro-2-methylanilino)-2-oxoethyl 2,3-di(2-furyl)-6-quinoxalinecarboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a quinoxaline core, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chloro-2-methylanilino)-2-oxoethyl 2,3-di(2-furyl)-6-quinoxalinecarboxylate typically involves multi-step organic reactions. The process begins with the preparation of the quinoxaline core, followed by the introduction of the furan rings and the anilino group. Common reagents used in these reactions include chlorinating agents, oxidizing agents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-2-methylanilino)-2-oxoethyl 2,3-di(2-furyl)-6-quinoxalinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents to the quinoxaline core.

Scientific Research Applications

2-(3-Chloro-2-methylanilino)-2-oxoethyl 2,3-di(2-furyl)-6-quinoxalinecarboxylate has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: Its biological activity makes it a potential candidate for drug discovery and development.

    Medicine: The compound may have therapeutic potential due to its interaction with biological targets.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-chloro-2-methylanilino)-2-oxoethyl 2,3-di(2-furyl)-6-quinoxalinecarboxylate involves its interaction with specific molecular targets and pathways. The quinoxaline core is known to interact with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Chloro-2-methylanilino)-2-oxoethyl 2,3-di(2-furyl)-6-quinoxalinecarboxylate
  • 2-(3-Chloro-2-methylanilino)-2-oxoethyl 2,3-di(2-thienyl)-6-quinoxalinecarboxylate
  • 2-(3-Chloro-2-methylanilino)-2-oxoethyl 2,3-di(2-pyridyl)-6-quinoxalinecarboxylate

Uniqueness

The uniqueness of 2-(3-chloro-2-methylanilino)-2-oxoethyl 2,3-di(2-furyl)-6-quinoxalinecarboxylate lies in its specific combination of functional groups and the quinoxaline core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various scientific applications.

Properties

Molecular Formula

C26H18ClN3O5

Molecular Weight

487.9 g/mol

IUPAC Name

[2-(3-chloro-2-methylanilino)-2-oxoethyl] 2,3-bis(furan-2-yl)quinoxaline-6-carboxylate

InChI

InChI=1S/C26H18ClN3O5/c1-15-17(27)5-2-6-18(15)28-23(31)14-35-26(32)16-9-10-19-20(13-16)30-25(22-8-4-12-34-22)24(29-19)21-7-3-11-33-21/h2-13H,14H2,1H3,(H,28,31)

InChI Key

IHVHSIQRNHNALW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)COC(=O)C2=CC3=C(C=C2)N=C(C(=N3)C4=CC=CO4)C5=CC=CO5

Origin of Product

United States

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